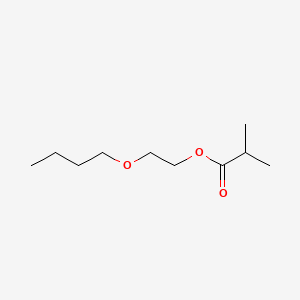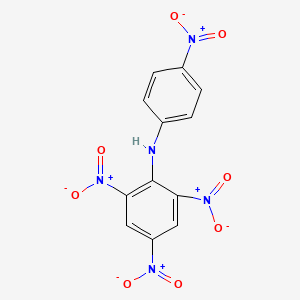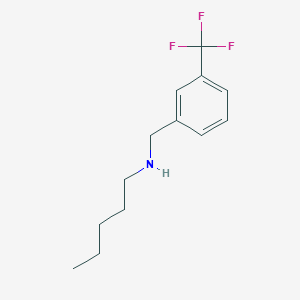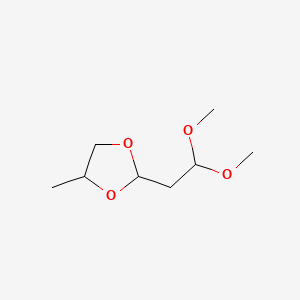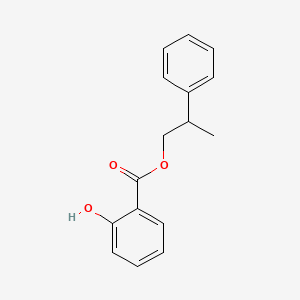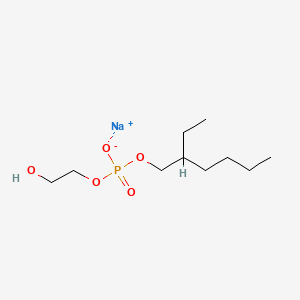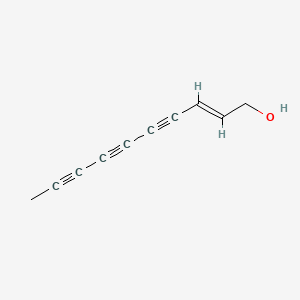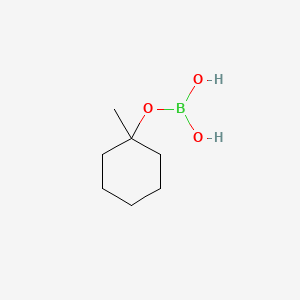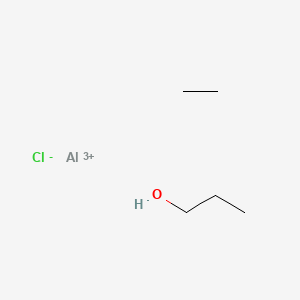
Ethyl propoxy aluminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl propoxy aluminium chloride is an organoaluminium compound with the molecular formula C5H12AlClO. It is a clear liquid that is colorless to almost colorless and has a density of 0.96 g/cm³ . This compound is used in various industrial applications, particularly as an intermediate in the production of other chemicals.
Méthodes De Préparation
Ethyl propoxy aluminium chloride can be synthesized through the reaction of ethyl propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve the use of an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
In industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Ethyl propoxy aluminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl propoxy aluminium chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation processes.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Industry: It is used in the production of other chemicals, including herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl propoxy aluminium chloride involves its interaction with various molecular targets. In catalytic processes, it acts as a Lewis acid, facilitating the formation of new chemical bonds. The aluminium center in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions .
Comparaison Avec Des Composés Similaires
Ethyl propoxy aluminium chloride can be compared with other similar compounds such as ethylaluminium sesquichloride and ethyl propoxy ethyl chloride . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity patterns and its use in specialized industrial applications.
Similar compounds include:
- Ethylaluminium sesquichloride
- Ethyl propoxy ethyl chloride
- Aluminium chloride
Each of these compounds has distinct properties and uses, making this compound a valuable compound in its own right.
Propriétés
Numéro CAS |
13014-29-4 |
|---|---|
Formule moléculaire |
C5H14AlClO+2 |
Poids moléculaire |
152.60 g/mol |
Nom IUPAC |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
Clé InChI |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
SMILES canonique |
CC.CCCO.[Al+3].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



